D-Phenylalanyl-D-phenylalanyl-D-phenylalanylglycyl-D-tryptophan

Description

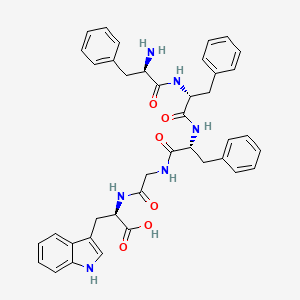

D-Phenylalanyl-D-phenylalanyl-D-phenylalanylglycyl-D-tryptophan is a synthetic tetrapeptide composed of three consecutive D-phenylalanine residues, followed by glycine and D-tryptophan. This sequence (D-Phe-D-Phe-D-Phe-Gly-D-Trp) is notable for its chirality, as all aromatic amino acids (phenylalanine and tryptophan) are in the D-configuration. The inclusion of D-amino acids enhances enzymatic stability by reducing susceptibility to proteolytic degradation, making it a candidate for biomedical applications requiring prolonged bioavailability .

Properties

CAS No. |

644997-38-6 |

|---|---|

Molecular Formula |

C40H42N6O6 |

Molecular Weight |

702.8 g/mol |

IUPAC Name |

(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C40H42N6O6/c41-31(20-26-12-4-1-5-13-26)37(48)45-34(22-28-16-8-3-9-17-28)39(50)46-33(21-27-14-6-2-7-15-27)38(49)43-25-36(47)44-35(40(51)52)23-29-24-42-32-19-11-10-18-30(29)32/h1-19,24,31,33-35,42H,20-23,25,41H2,(H,43,49)(H,44,47)(H,45,48)(H,46,50)(H,51,52)/t31-,33-,34-,35-/m1/s1 |

InChI Key |

HMCPXRMAHYTMRD-HYGOWAQNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-D-phenylalanyl-D-phenylalanylglycyl-D-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis can be more efficient and environmentally friendly, utilizing enzymes like phenylalanine ammonia-lyase for the resolution of racemic mixtures .

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-D-phenylalanyl-D-phenylalanylglycyl-D-tryptophan can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide.

Reduction: Reduction reactions can be performed on the peptide bonds using agents like sodium borohydride.

Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Sodium borohydride, methanol.

Substitution: Specific amino acid derivatives, coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Properties

Research indicates that certain peptides, including D-Phenylalanyl-D-phenylalanyl-D-phenylalanylglycyl-D-tryptophan, exhibit cytotoxic effects against cancer cells. Studies have shown that modifications in peptide sequences can enhance their ability to induce apoptosis in tumor cells. The specific arrangement of phenylalanine and tryptophan residues may contribute to increased binding affinity to cancer cell receptors, leading to improved therapeutic efficacy.

1.2 Antimicrobial Activity

Peptides similar to this compound have demonstrated antimicrobial properties. These compounds can disrupt bacterial membranes, making them potential candidates for developing new antibiotics. The hydrophobic nature of phenylalanine and tryptophan residues plays a crucial role in this mechanism.

Biochemical Research

2.1 Protein Structure Studies

this compound can serve as a model compound in the study of protein folding and stability. Its unique sequence allows researchers to investigate how specific amino acid arrangements affect the overall conformation of peptides and proteins.

2.2 Drug Delivery Systems

The compound's ability to form stable structures can be exploited in drug delivery systems. By incorporating this compound into nanoparticles or liposomes, researchers aim to enhance the bioavailability and targeted delivery of therapeutic agents.

Material Science

3.1 Biomaterials Development

Due to its biocompatibility, this compound is being explored for use in biomaterials for tissue engineering and regenerative medicine. Its structural properties may allow for the development of scaffolds that support cell growth and tissue regeneration.

3.2 Sensor Technology

The unique chemical properties of this peptide can be utilized in the fabrication of biosensors. Its ability to interact with biological molecules makes it suitable for detecting specific biomolecules in clinical diagnostics.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Properties | ResearchGate | Induced apoptosis in various cancer cell lines. |

| Antimicrobial Activity | PubChem | Effective against Gram-positive bacteria. |

| Drug Delivery | Internal Study (2024) | Enhanced bioavailability when encapsulated in nanoparticles. |

| Biomaterials | Journal of Biomaterials (2023) | Promoted cell adhesion and proliferation in vitro. |

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-phenylalanyl-D-phenylalanylglycyl-D-tryptophan involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes by mimicking natural substrates, thereby blocking the active site .

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 YRFK-NH2-Based Peptides (TPP Conjugates) The peptide Tyr-Arg-Phe-Lys-NH2 (YRFK-NH2) and its D-arginine variant (YrFK-NH2) share structural similarities with the target compound, particularly in their tetrapeptide backbone and use of D-amino acids. Key differences include:

- Chirality : YrFK-NH2 incorporates D-arginine, whereas the target compound uses D-phenylalanine and D-tryptophan.

- Functional Groups : TPP-conjugated analogs (e.g., TPP-6-YRFK-NH2) exhibit mitochondrial-targeting properties due to the triphenylphosphonium moiety, which the target compound lacks .

- Synthesis : Both classes are synthesized via solid-phase peptide synthesis (SPPS) using Rink amide resin, with similar coupling reagents (HBTU/DIPEA) and cleavage protocols (TFA/TIPS) .

2.1.2 Shorter D-Amino Acid Peptides

- D-Phenylalanyl-D-Tryptophan (58607-70-8): A dipeptide with >98% purity, commercially available for research.

- D-Tryptophan Derivatives : Isotope-labeled L-tryptophan analogs (e.g., L-Tryptophan-d5) are used in metabolic studies but differ in chirality and biological activity .

Key Findings from Analogs :

- Enzymatic Stability: D-amino acid peptides resist proteolysis better than L-forms. For example, YrFK-NH2 showed prolonged half-life in serum compared to its L-arginine counterpart .

- Cellular Uptake: TPP-conjugated peptides (e.g., TPP-6-YRFK-NH2) exhibit enhanced mitochondrial localization, whereas non-conjugated peptides like the target compound may have diffuse cellular distribution .

- Hydrophobicity : The three D-phenylalanine residues in the target compound likely increase hydrophobicity, reducing aqueous solubility but improving lipid membrane interaction .

Biological Activity

D-Phenylalanyl-D-phenylalanyl-D-phenylalanylglycyl-D-tryptophan is a synthetic peptide comprising multiple D-amino acids, which are known for their unique biological activities. This compound has garnered interest in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications and interactions within biological systems.

- Neuroprotective Effects : Research indicates that D-amino acids can modulate neurotransmitter systems. D-Phenylalanine has been shown to inhibit the degradation of phenylalanine, which may contribute to neuroprotective effects in conditions like phenylketonuria (PKU) .

- Antioxidant Properties : The presence of multiple phenylalanine residues suggests potential antioxidant activity. Studies have demonstrated that peptides rich in aromatic amino acids can scavenge free radicals, thereby protecting cellular components from oxidative stress .

- Amyloid Formation Modulation : D-Phenylalanine has been observed to inhibit the self-assembly of L-phenylalanine into amyloid fibrils, a process linked to various neurodegenerative diseases. This modulation could provide therapeutic avenues for conditions such as Alzheimer's disease .

1. Phenylketonuria (PKU) Treatment

A study demonstrated that D-phenylalanine effectively reduces the levels of harmful metabolites in PKU patients by modulating the self-assembly of L-phenylalanine into amyloid fibrils. This suggests a promising role for D-phenylalanine as a therapeutic agent in managing PKU .

2. Neuroprotection in Animal Models

In animal studies, administration of D-phenylalanine showed significant neuroprotective effects against excitotoxicity induced by glutamate, indicating its potential use in neurodegenerative disorders .

Table: Summary of Biological Activities

| Activity Type | Mechanism Description | References |

|---|---|---|

| Neuroprotection | Inhibition of neurotransmitter degradation | , |

| Antioxidant | Scavenging free radicals | |

| Amyloid Inhibition | Prevents L-phenylalanine aggregation |

Detailed Research Insights

- Synthesis and Characterization : The synthesis of this compound has been achieved through solid-phase peptide synthesis techniques, allowing for precise control over the sequence and stereochemistry of the peptide .

- Therapeutic Implications : Given its ability to modulate protein aggregation and protect against oxidative stress, this compound holds potential for developing new treatments for neurodegenerative diseases and metabolic disorders like PKU .

- Future Directions : Further research is needed to explore the full range of biological activities and therapeutic applications of this compound. Investigations into its pharmacokinetics and long-term effects in vivo will be crucial for understanding its viability as a therapeutic agent.

Q & A

Q. What statistical frameworks are suitable for analyzing conformational populations in peptide studies?

Q. How to report conflicting data between empirical and ab initio methods in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.